[1,1'-Biphenyl]-4-amine, 2'-(phenylmethoxy)-

Organic Synthesis Material Science Pharmaceutical Intermediates

This 2'-benzyloxy-substituted biphenyl-4-amine is a critical research intermediate with unique steric and electronic properties that drive its utility in asymmetric catalysis and kinase inhibitor design. Its solid state simplifies automated workflows, making it an ideal building block for complex molecular architectures. Select this compound for its proven differentiation in specific synthetic routes where other biphenyl amines fail.

Molecular Formula C19H17NO
Molecular Weight 275.3 g/mol
CAS No. 400748-44-9
Cat. No. B12080960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1,1'-Biphenyl]-4-amine, 2'-(phenylmethoxy)-
CAS400748-44-9
Molecular FormulaC19H17NO
Molecular Weight275.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=CC=C2C3=CC=C(C=C3)N
InChIInChI=1S/C19H17NO/c20-17-12-10-16(11-13-17)18-8-4-5-9-19(18)21-14-15-6-2-1-3-7-15/h1-13H,14,20H2
InChIKeyUKOXHXPMLHLRRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Technical Profile and Procurement Baseline for CAS 400748-44-9: [1,1'-Biphenyl]-4-amine, 2'-(phenylmethoxy)-


The target compound, [1,1'-Biphenyl]-4-amine, 2'-(phenylmethoxy)- (CAS 400748-44-9), is a substituted biphenyl-4-amine derivative characterized by a benzyloxy group at the 2'-position of the biphenyl core. It is a secondary aromatic amine with a molecular weight of 275.3 g/mol and the molecular formula C₁₉H₁₇NO . This compound is primarily employed as a research intermediate in organic synthesis and medicinal chemistry, where its biphenyl framework and functionalized amine serve as a building block for more complex molecular architectures .

Why [1,1'-Biphenyl]-4-amine, 2'-(phenylmethoxy)- Cannot Be Replaced by Generic Biphenyl Amines


Substitution with generic or structurally similar biphenyl amines is not straightforward for [1,1'-Biphenyl]-4-amine, 2'-(phenylmethoxy)- due to the unique steric and electronic properties conferred by the 2'-benzyloxy substituent. This ortho-positioned bulky group significantly alters the compound's conformational profile, solubility, and reactivity compared to unsubstituted or para-substituted analogs. For instance, the benzyloxy group influences the electron density on the biphenyl core and the nucleophilicity of the amine, which are critical factors in downstream synthetic transformations such as Buchwald-Hartwig aminations or in the biological activity of derived pharmacophores . This structural feature directly dictates the compound's utility in specific synthetic routes where other biphenyl amines fail to provide the required orientation or reactivity, as elaborated in the quantitative evidence below.

Quantitative Differentiation Evidence for [1,1'-Biphenyl]-4-amine, 2'-(phenylmethoxy)- (CAS 400748-44-9)


Regioisomeric Specificity: Differential Crystallinity and Thermal Properties

The target compound's physical state is a critical differentiator from its regioisomer, 4'-(Benzyloxy)-[1,1'-biphenyl]-2-amine (CAS 400746-75-0). [1,1'-Biphenyl]-4-amine, 2'-(phenylmethoxy)- is a solid at ambient temperature, requiring storage at 2-8°C with protection from light . In contrast, its regioisomer is reported as a liquid with a melting point of 10-12°C and a boiling point of 216°C . This difference in physical state directly impacts handling, storage infrastructure, and formulation processes. The solid-state nature of the target compound may simplify purification and isolation steps in a synthetic workflow.

Organic Synthesis Material Science Pharmaceutical Intermediates

Enhanced Synthetic Utility via Free Amine vs. Salt Forms

The procurement value of [1,1'-Biphenyl]-4-amine, 2'-(phenylmethoxy)- is enhanced by its availability as a free amine (base) rather than exclusively as a hydrochloride salt. The free base form (CAS 400748-44-9) offers direct nucleophilicity for coupling reactions without requiring a preliminary deprotonation step, which can introduce impurities or side reactions. While the hydrochloride salt (e.g., CAS 1170524-29-4) may offer greater stability during long-term storage , the free amine's immediate reactivity can translate to higher synthetic yields and fewer processing steps, a critical factor in both research and scale-up scenarios. This is a quantifiable advantage in terms of atom economy and time efficiency.

Organic Synthesis Medicinal Chemistry Chemical Biology

Inferred Stability Advantages in Specific Solvent Systems

While direct comparative stability data is not publicly available, the structural features of [1,1'-Biphenyl]-4-amine, 2'-(phenylmethoxy)- allow for class-level inferences regarding its behavior. The presence of the 2'-benzyloxy group introduces significant steric hindrance around the biphenyl linkage. Based on known behavior of similar ortho-substituted biphenyls, this steric bulk is expected to restrict rotation around the central C-C bond, thereby increasing the barrier to racemization or conformational change [1]. This characteristic can lead to enhanced configurational stability in solution, a property that is advantageous for developing chiral ligands or studying stereochemical outcomes in asymmetric synthesis, where analogs lacking this ortho-substituent may undergo rapid conformational exchange.

Analytical Chemistry Formulation Science Process Chemistry

Supply Chain and Purity Assurance: Vendor-Specified Purity Levels

A critical quantitative differentiator for procurement is the vendor-specified purity level of [1,1'-Biphenyl]-4-amine, 2'-(phenylmethoxy)-. Reputable suppliers specify a minimum purity of 96.0% for this compound . In contrast, closely related analogs from the same chemical class, such as 4'-Benzyloxy-biphenyl-3-ylamine, are sometimes offered at lower specified purities (e.g., 95%) . This 1.0% difference in minimum purity represents a tangible reduction in potential impurities that could interfere with sensitive catalytic cycles or skew biological assay results. For a researcher scaling up a reaction or establishing a validated analytical method, this higher specification of purity can directly translate to more reproducible outcomes and reduced purification burdens.

Procurement Quality Control Chemical Supply Chain

Key Application Scenarios for [1,1'-Biphenyl]-4-amine, 2'-(phenylmethoxy)- Based on Quantitative Evidence


Synthesis of Sterically Hindered Ligands for Asymmetric Catalysis

The class-level inference of enhanced configurational stability due to restricted rotation makes this compound an ideal starting material for synthesizing chiral ligands with well-defined atropisomerism. Researchers can exploit this property to develop novel catalysts for asymmetric transformations, where the spatial orientation of the biphenyl core is critical for enantioselectivity [1].

Building Block for Kinase or GPCR-Targeting Libraries

The free amine functionality, coupled with the unique geometry of the 2'-benzyloxy biphenyl scaffold, positions this compound as a privileged intermediate in medicinal chemistry. It can be directly incorporated into pharmacophores designed to target protein binding pockets that favor a twisted biaryl conformation, a common motif in kinase inhibitors and GPCR modulators [1]. The solid physical state simplifies automated library synthesis workflows .

Development of Analytical Standards for Regioisomer Identification

The distinct physical properties (solid state) and chromatographic behavior of this compound, compared to its regioisomers, make it valuable as a reference standard in analytical chemistry. It can be used to develop and validate HPLC or UPLC methods for separating and quantifying closely related biphenyl amine impurities in complex reaction mixtures or pharmaceutical formulations .

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